

Technical Guide: 2,4-Dichloro-5-fluoroaniline

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Compound of Interest

Compound Name: 2,4-Dichloro-5-fluoroaniline

CAS No.: 348-64-1

Cat. No.: B2953396

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Physicochemical Characterization, Process Engineering, and Synthetic Utility[1]

Executive Summary

2,4-Dichloro-5-fluoroaniline (CAS: 348-64-1) is a critical halogenated aromatic intermediate used primarily in the synthesis of fluoroquinolone antibiotics (e.g., Ciprofloxacin) and high-performance agrochemicals.[1][2][3][4][5] Its unique substitution pattern—combining the lipophilicity of chlorine atoms with the metabolic stability and electronic modulation of fluorine—makes it a high-value scaffold in medicinal chemistry.

This guide addresses the specific challenge of handling this compound: thermal instability at atmospheric boiling points. While theoretical models predict a boiling point of ~250°C, practical isolation requires vacuum distillation to prevent oxidative degradation and defluorination. This document provides validated physicochemical data, vacuum-pressure correlations, and safety protocols for industrial-scale handling.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for process design.

Property	Value	Source/Notes
CAS Number	348-64-1	Unique Identifier
Molecular Formula	C ₆ H ₄ Cl ₂ FN	
Molecular Weight	180.01 g/mol	
Appearance	Off-white to light brown crystalline solid	Darkens upon oxidation
Melting Point	55–57 °C	Requires heat tracing for liquid transfer
Boiling Point (Atm)	250.4 ± 35.0 °C (Predicted)	Do not attempt distillation at 760 mmHg
Boiling Point (Vac)	~135–145 °C @ 15 mmHg	Estimated via Clausius-Clapeyron
Density	1.50 ± 0.1 g/cm ³	Significantly denser than water
Flash Point	> 105 °C	Class IIIB Combustible Liquid
pKa	~2.0–2.5 (Predicted)	Weak base due to electron-withdrawing halogens

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Technical Insight: The presence of two chlorine atoms and one fluorine atom on the aniline ring significantly reduces the basicity of the amino group compared to aniline. This affects extraction protocols; the compound may not fully protonate in weak acids, requiring strong mineral acids (e.g., HCl) for salt formation.

Thermodynamic Analysis & Distillation Protocol

The Boiling Point Dilemma

At standard atmospheric pressure (760 mmHg), the predicted boiling point of 250°C exceeds the thermal stability threshold of many halogenated anilines. Prolonged heating above 200°C risks:

- Polymerization/Tarring: Formation of azo-linkages or poly-anilines.[1]
- Defluorination: Release of HF, which is corrosive to glass and steel.
- Discoloration: Oxidation to dark quinoid species.

Vacuum Distillation Strategy

To purify **2,4-dichloro-5-fluoroaniline** safely, the boiling point must be suppressed below 150°C using reduced pressure.

Experimental Protocol: Vacuum Distillation

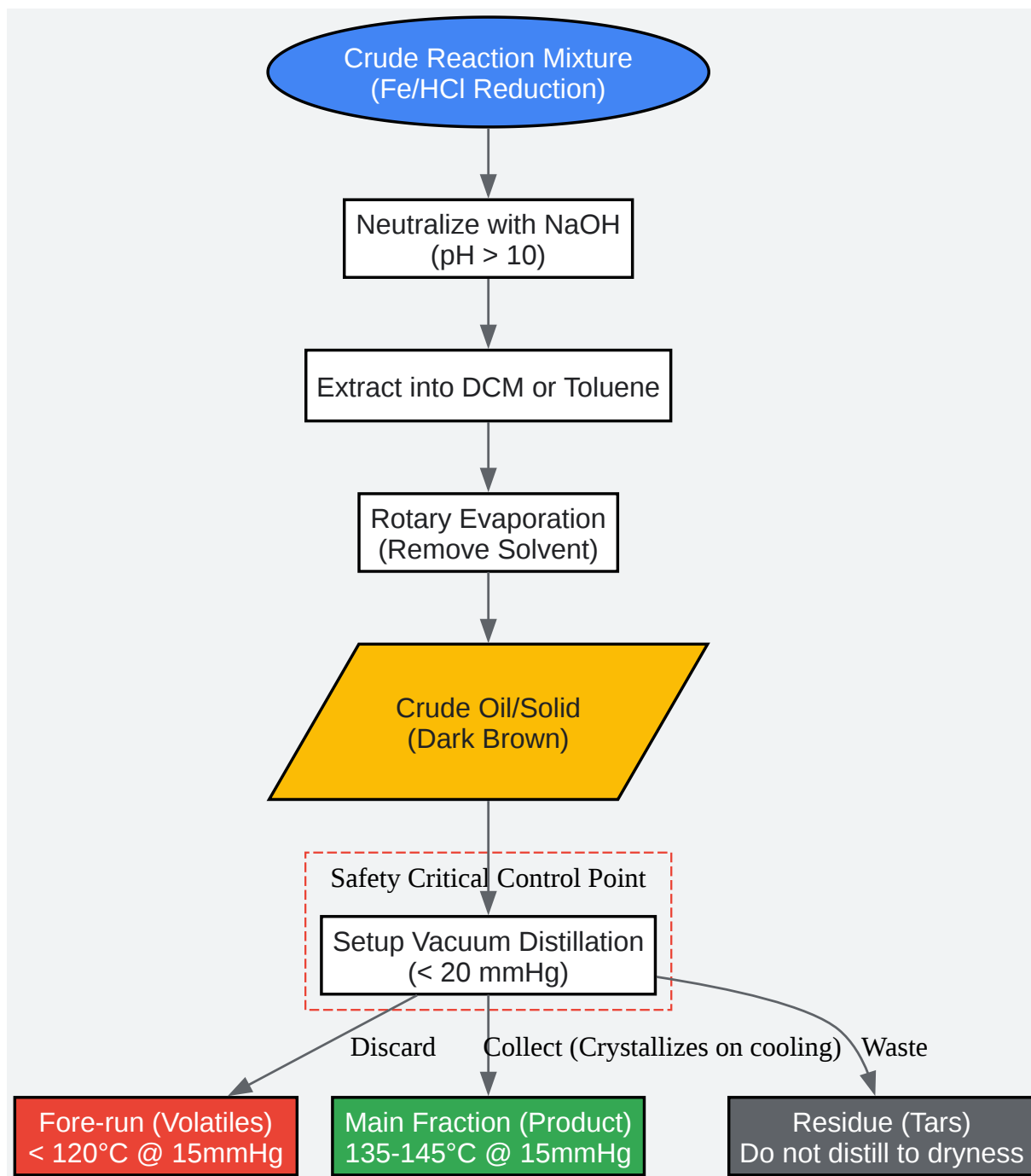
- Equipment: Short-path distillation head (Vigreux column optional for high purity), cow receiver, high-vacuum pump, cold trap (-78°C).
- Vacuum Level: Target < 20 mmHg (Torr).
- Heating: Oil bath or heating mantle with magnetic stirring. Never use an open flame.

Pressure-Temperature Correlation (Nomograph Approximation):

- @ 760 mmHg: ~250°C[1][3][4][5]
- @ 20 mmHg: ~140°C[1]
- @ 1 mmHg: ~95°C[1]

Workflow Visualization: Purification Logic

The following diagram outlines the decision logic for purifying crude reaction mixtures containing this aniline.



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Caption: Purification workflow emphasizing the critical vacuum distillation step to avoid thermal decomposition.

Synthetic Utility in Drug Development

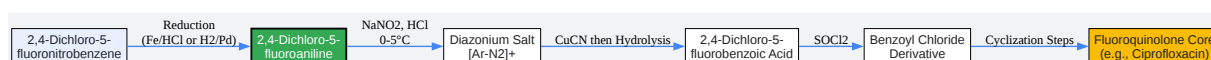
2,4-Dichloro-5-fluoroaniline is a "privileged structure" intermediate.^[1] Its primary utility lies in the synthesis of the quinolone core found in antibiotics like Ciprofloxacin and Levofloxacin.

Mechanism of Action & Synthesis Pathway

The aniline is typically converted to a benzoic acid derivative, which then undergoes cyclization. The fluorine atom at position 5 (which becomes position 6 in the quinolone) is essential for DNA gyrase inhibition. The chlorine at position 4 (which becomes position 7) is a "leaving group" designed to be displaced by a secondary amine (e.g., piperazine) in the final drug molecule.

Key Synthetic Transformation:

- Diazotization: Conversion of Aniline to Diazonium salt.
- Sandmeyer/Substitution: Conversion to Nitrile (-CN) or Carboxylic Acid (-COOH).^[1]
- Cyclization: Formation of the quinolone bicyclic core.



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Caption: Synthetic lineage from nitro-precursor to the active pharmaceutical ingredient (API) core.

Safety & Handling Protocols (E-E-A-T)

Hazard Classification:

- Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled.

- Skin/Eye Irritation: Causes serious eye damage and skin irritation.
- Specific Target Organ Toxicity: May cause damage to blood (Methemoglobinemia).

Protocol 1: Handling Solids Since the melting point is 55-57°C, the substance is a solid at room temperature.

- Engineering Control: Use a powder containment hood or glovebox when weighing.
- PPE: Double nitrile gloves, lab coat, and P95/P100 respirator if dust generation is possible.

Protocol 2: Thermal Decomposition

- Risk: Heating above 250°C releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl).
[1]
- Mitigation:
 - Always use a blast shield during distillation.
 - Keep a Calcium Gluconate gel kit nearby (standard protocol for HF exposure potential).
 - Scrub vacuum pump exhaust through a basic scrubber (NaOH solution) to neutralize acidic vapors.

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